molecular formula C9H14BN B1590037 4-(Diethylboranyl)pyridine CAS No. 93830-58-1

4-(Diethylboranyl)pyridine

Cat. No. B1590037
CAS RN: 93830-58-1
M. Wt: 147.03 g/mol
InChI Key: LRLPMKLRAJIMNA-UHFFFAOYSA-N
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Description

4-(Diethylboranyl)pyridine (4-DEBP) is an organoboron compound that has been used in various scientific research applications due to its unique properties. It is a colorless, odorless, and tasteless solid compound with a molecular weight of 249.87 g/mol. 4-DEBP is a versatile compound that can be used in a variety of reactions and can be easily synthesized. This compound has been studied extensively due to its potential applications in medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Umpolung Approach to the Hydroboration of Pyridines

  • Scientific Field : Chemical Science
  • Summary of Application : This research presents an umpolung (polarity inversion) approach to the hydroboration of pyridines, which is a novel and efficient synthesis of N-H 1,4-dihydropyridines .
  • Methods of Application : This process involves a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex . This method allows for facile preparation of 4-deuterated 1,4-DHPs from an easily accessible deuterium ion source .
  • Results or Outcomes : This inverse hydroboration reaction represents a new mode for pyridine functionalization . It enables a simple and efficient method for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives that are difficult to prepare using established methods .

Therapeutic Applications of Pyridine Derivatives

  • Scientific Field : Medical and Pharmaceutical Sciences
  • Summary of Application : Derivatives of pyridine, dihydropyridine, and piperidine are reported to have various therapeutic applications .
  • Methods of Application : These compounds are used in the formulation of drugs for their therapeutic properties . The specific methods of application would depend on the particular drug and its intended use.
  • Results or Outcomes : These compounds have been found to have anti-cancer, antihypertensive, antiulcer, and antimicrobial properties among others .

Therapeutic Applications of Pyridine Derivatives

  • Scientific Field : Medical and Pharmaceutical Sciences
  • Summary of Application : Derivatives of pyridine, dihydropyridine, and piperidine are reported to have various therapeutic applications .
  • Methods of Application : These compounds are used in the formulation of drugs for their therapeutic properties . The specific methods of application would depend on the particular drug and its intended use.
  • Results or Outcomes : These compounds have been found to have anti-cancer, antihypertensive, antiulcer, and antimicrobial properties among others .

properties

IUPAC Name

diethyl(pyridin-4-yl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BN/c1-3-10(4-2)9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLPMKLRAJIMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC)(CC)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536672
Record name 4-(Diethylboranyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethylboranyl)pyridine

CAS RN

93830-58-1
Record name 4-(Diethylboranyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Butyllithium (1.6M in hexanes, 20 ml) was added to dry ether (100 ml) and cooled to −40° C. under nitrogen. The solution was stirred and a solution of 4-Bromopyridine (32 mmols) dissolved in dry ether was added drop wise. The ethereal solution was stirred for 30 minutes at −40° C. then cooled to −70° C. Diethyl methoxy borane (4.6 ml) dissolved in dry ether (50 ml) was added drop wise and the mixture was allowed to warm to room temperature over night. Ethyl acetate (100 ml) and brine (70 ml) were added to the resulting brown solution and the organic layer was separated. This was dried over magnesium sulfate, filtered and evaporated to yield a brown tar. The product was purified by column chromatography on silica eluted with toluene to yield (0.94 g, 6.4 mmols) of Diethyl (4-pyridyl borane) (I) as a white solid.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32 mmol
Type
reactant
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Quantity
0 (± 1) mol
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solvent
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Quantity
4.6 mL
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reactant
Reaction Step Three
Name
Quantity
50 mL
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solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
brine
Quantity
70 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Bromopyridine was reacted with n-butyllithium and then with diethylmethoxyborane using a procedure similar to that in Preparation 49. This gave the title compound, which was used without characterisation.
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Diethylboranyl)pyridine
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4-(Diethylboranyl)pyridine
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4-(Diethylboranyl)pyridine
Reactant of Route 5
4-(Diethylboranyl)pyridine
Reactant of Route 6
4-(Diethylboranyl)pyridine

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